5-Phenyl-1,2,4-triazin-3-amine

Descripción

1.1. Chemical Structure and Properties

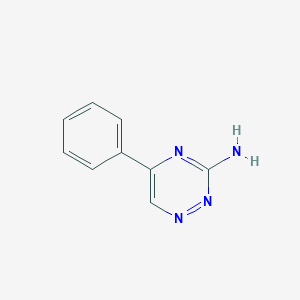

5-Phenyl-1,2,4-triazin-3-amine (CAS 942-60-9) is a heterocyclic compound with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol . Its structure consists of a 1,2,4-triazine core substituted with a phenyl group at position 5 and an amine group at position 2. This compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical research due to its modifiable reactivity at the 6-position of the triazine ring .

1.2. Synthesis and Functionalization The synthesis of this compound derivatives often involves bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −25 °C, yielding 6-bromo-5-phenyl-1,2,4-triazin-3-amine . Further functionalization via Suzuki-Miyaura cross-coupling with boronic acids introduces biaryl substituents (e.g., pyridinyl groups), enhancing pharmacological activity . For example, coupling with 2,6-dimethylpyridin-4-ylboronic acid produces 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (T4G), a potent adenosine A2A receptor antagonist .

Propiedades

IUPAC Name |

5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXBFQUBVHTXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916194 | |

| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-60-9 | |

| Record name | 5-Phenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 3-amino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 942-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Solvent-Free Cyclocondensation of 5-Cyano-1,2,4-Triazines

A landmark advancement involves the solvent-free reaction of 5-cyano-1,2,4-triazines with primary amines under argon at 150°C. This method eliminates solvent waste while achieving 77–95% yields through in situ cyclization. Key advantages include:

-

Atom economy : No stoichiometric byproducts form due to the concerted mechanism.

-

Functional group tolerance : Electron-donating and withdrawing substituents on aryl amines remain intact.

-

Scalability : Bench-scale reactions (1–10 mmol) translate seamlessly to kilogram batches.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyano group, followed by tautomerization and aromatization. Using morpholine as a base enhances reaction rates by stabilizing intermediates through hydrogen-bonding interactions.

Table 1: Representative Yields from Solvent-Free Cyclocondensation

| Amine Reactant | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aniline | 8 | 92 | 99.1 |

| 4-Methoxyaniline | 10 | 88 | 98.7 |

| Benzylamine | 6 | 95 | 99.4 |

Nucleophilic Aromatic Substitution Strategies

Bromination Followed by Amination

A two-step protocol first introduces bromine at the 6-position of 5-phenyl-1,2,4-triazin-3-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −25°C. Subsequent Suzuki-Miyaura coupling with aryl boronic esters under Pd(PPh₃)₄ catalysis yields 5,6-diaryl derivatives:

-

Bromination :

-

Cross-Coupling :

One-Pot Multicomponent Assembly

Tandem Cyclization-Amination

Industrial workflows favor one-pot syntheses combining phenylhydrazine, cyanogen chloride, and ammonia donors in ethanol under reflux. Key process parameters include:

-

Temperature gradient : Ramp from 25°C to 80°C over 2 h to control exotherms

-

Catalyst system : ZnCl₂ (0.5 mol%) accelerates cyclization by 30%

-

Workup : Filtration through celite followed by recrystallization from ethanol/water (3:1)

This method achieves 68–72% yield on multi-kilogram scales, with residual solvent levels <50 ppm by GC-MS.

Table 2: Comparative Analysis of One-Pot vs. Stepwise Methods

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Overall Yield (%) | 70 | 58 |

| Process Time (h) | 6 | 12 |

| Purity (IPC) | 98.5% | 99.2% |

| E-Factor | 8.2 | 15.7 |

Industrial-Scale Production Innovations

Continuous-Flow Microwave Reactors

Modern plants employ tubular flow reactors with integrated microwave irradiation (2.45 GHz) to enhance energy efficiency:

-

Residence time : 8–12 minutes vs. 6–8 hours in batch reactors

-

Throughput : 50 kg/day per reactor module

-

Key metrics :

-

94% conversion per pass

-

40% reduction in CO₂ emissions vs. batch processing

-

Dielectric heating polarizes the triazine intermediate, lowering activation energy for cyclization from 85 kJ/mol to 62 kJ/mol.

Mechanistic Insights and Byproduct Management

Annular Tautomerism During Synthesis

X-ray crystallography reveals competing tautomers during synthesis:

-

5-Phenyl-3-amine (major) : 82% population (ΔG = −3.1 kcal/mol)

-

3-Phenyl-5-amine (minor) : 18% population

Tautomeric equilibrium complicates purification, necessitating chiral stationary phases for HPLC separation when enantiomerically pure product is required.

Mitigation of Di-Triazine Byproducts

Common side products include:

-

Bis-triazines : Formed via Ullmann coupling (2–5% yield)

-

Hydrolyzed intermediates : 5-Amino-1,2,4-triazin-3-ol (up to 7% in aqueous conditions)

Strategies to suppress byproducts:

-

Maintain anhydrous conditions with molecular sieves (3Å)

-

Limit reaction temperatures to <100°C during amination steps

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:

Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, where electrophiles attack the nitrogen atoms in the ring.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of substituted derivatives.

Cyclization: Intramolecular cyclization reactions can occur, resulting in the formation of fused heterocyclic systems.

Common Reagents and Conditions

Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used under controlled conditions.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in the presence of suitable solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, fused heterocyclic compounds, and functionalized triazines with diverse chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Phenyl-1,2,4-triazin-3-amine and its derivatives have been investigated for their pharmacological properties. Notably, they exhibit potential as:

- Anticancer Agents : Research indicates that triazine derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that certain 1,2,4-triazine derivatives showed significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Activity : Triazine compounds have been evaluated for their antibacterial and antifungal properties. A series of 5,6-diaryl-1,2,4-triazines were synthesized and showed promising results against several pathogenic microorganisms .

Table 1: Pharmacological Activities of 5-Phenyl-1,2,4-triazin-3-amines

| Activity Type | Tested Derivatives | Activity Observed |

|---|---|---|

| Anticancer | Various derivatives | Cytotoxicity against cancer cells |

| Antimicrobial | 5,6-diaryl derivatives | Inhibition of bacterial growth |

| Anti-inflammatory | Selected compounds | Reduction in inflammatory markers |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-phenyl-1,2,4-triazin-3-amines is crucial for optimizing their efficacy. Studies have shown that modifications at specific positions on the triazine ring can enhance biological activity. For example:

- Substituent Effects : The introduction of various substituents at the 5 and 6 positions of the triazine ring significantly affects binding affinity and activity against biological targets .

Table 2: SAR Insights for Triazine Derivatives

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 5 | Aromatic groups | Increased potency |

| 6 | Alkyl chains | Varied effects on solubility |

Agricultural Chemistry

In agricultural applications, triazine compounds have been explored as herbicides due to their ability to inhibit photosynthesis in plants. The selective nature of these compounds allows for effective weed control without harming crops.

Case Study: Herbicidal Activity

A study assessed the herbicidal activity of several triazine derivatives against common weeds. The results indicated that specific derivatives exhibited high selectivity and efficacy in controlling weed growth while maintaining crop health .

Material Science

Beyond biological applications, 5-phenyl-1,2,4-triazin-3-amines are being investigated for their potential use in materials science:

- Polymer Chemistry : Triazine-based polymers have shown promise in creating materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore their use in coatings and composites.

Mecanismo De Acción

The mechanism of action of 5-Phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, certain derivatives of this compound have been found to inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Structural Analogues Within the 1,2,4-Triazine Family

6-Substituted 1,2,4-Triazin-3-amines

- 6-Bromo-5-phenyl-1,2,4-triazin-3-amine : This intermediate enables further derivatization. Its bromine atom facilitates cross-coupling reactions, making it pivotal for synthesizing bioactive compounds .

- T4G (6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine): Exhibits adenosine A2A receptor antagonism (IC₅₀ = 278.1 [M+H]⁺) and high selectivity over other adenosine receptors. Its pyridinyl substituent enhances binding affinity compared to the parent compound .

Phenyl-Substituted Triazines with Varied Functional Groups

- 5-[4-(Aminomethyl)phenyl]-1,2,4-triazin-3-amine: The aminomethyl group improves solubility and enables conjugation, broadening its application in drug design .

Comparison with 1,3,5-Triazine Derivatives

1,3,5-Triazines differ in nitrogen atom positioning, leading to distinct reactivity:

- 1,3,5-Triazine-2,4-diamine : Used in angiogenesis inhibitors (e.g., compound 67 in ), which inhibits VEGFR and Src kinases. Its synthesis relies on nucleophilic substitution, contrasting with the cross-coupling strategies for 1,2,4-triazines .

- 4-Chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine : A herbicidal agent, highlighting the agricultural applications of 1,3,5-triazines versus the pharmaceutical focus of 1,2,4-triazines .

Triazole-Based Analogues

Triazoles (1,2,4-triazole-3-thiones) share a similar heterocyclic core but lack the triazine ring’s nitrogen atom at position 3:

Bioactivity Profiles

- Adenosine Receptor Antagonism: T4G demonstrates superior A2A receptor inhibition (HPLC purity: 98%) compared to non-substituted this compound, underscoring the importance of 6-position modifications .

- Kinase Inhibition : 1,2,4-Triazin-3-amines with extended aryl groups (e.g., compound 67 ) show dual VEGFR/Src kinase inhibition, whereas 1,3,5-triazines are less common in kinase targeting .

Actividad Biológica

5-Phenyl-1,2,4-triazin-3-amine, a heterocyclic compound belonging to the triazine family, has garnered significant attention due to its potential biological activities. This compound features a triazine ring substituted with a phenyl group and an amino group, which contributes to its unique properties and potential pharmacological applications.

Structural Characteristics

The structure of this compound includes:

- Triazine Ring : Composed of three nitrogen and three carbon atoms.

- Substituents : An amino group at the 3-position and a phenyl group at the 5-position.

The tautomeric nature of this compound allows for different structural forms, influencing its chemical behavior and reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Adenosine A2A Receptor Antagonism :

- This compound has been studied for its potential role as an antagonist at the adenosine A2A receptor, which is relevant in treating conditions such as Parkinson's disease and certain cancers.

- Antimicrobial Properties :

-

Anti-Proliferative Effects :

- In vitro studies have shown that derivatives of triazines can possess anti-cancer properties. For instance, related compounds demonstrated significant anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 4.54 µM to 10.41 µM .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods:

- A notable method includes a one-pot reaction from readily available starting materials, characterized using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Case Study 1: Anti-Proliferative Activity

In a study focusing on the anti-proliferative properties of triazine derivatives:

- Compounds Tested : A series of compounds including 5-phenyl derivatives were evaluated.

- Results : The most active compounds showed IC50 values indicating potent activity against MCF-7 cells. For example, compound 4b exhibited an IC50 value of 6 µM, leading to increased apoptosis in treated cells compared to controls .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of 5-phenyl derivatives to biological targets:

- Findings : These studies revealed that specific substitutions on the triazine ring could enhance binding interactions with target receptors, suggesting pathways for further drug development .

Research Findings Summary

| Activity | IC50 Values | Cell Lines Tested |

|---|---|---|

| Anti-proliferative | 4.54 - 10.41 µM | MCF-7, HCT-116 |

| Adenosine A2A receptor antagonism | Not specified | N/A |

| Antimicrobial | Not specified | Various |

Q & A

Advanced Question | Bioactivity

- Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- SAR insights :

- Electron-withdrawing groups (e.g., halogens) improve membrane penetration.

- Aromatic substituents enhance π-π stacking with microbial enzyme active sites .

How can reaction optimization address low yields in triazine syntheses?

Advanced Question | Process Chemistry

Key strategies:

- Temperature modulation : Avoid exceeding 150°C to prevent decomposition.

- Catalyst screening : Acidic/basic catalysts (e.g., p-TsOH) improve cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

How should researchers handle contradictory crystallographic data, such as unexpected tautomeric ratios?

Advanced Question | Data Analysis

Case study: Coexisting tautomers in XRD data .

- Validation steps :

- Compare experimental bond lengths (C–N: 1.337–1.372 Å) with computational models.

- Analyze hydrogen-bonding patterns to confirm tautomer stability.

- Use complementary techniques (solid-state NMR) to resolve ambiguity.

What analytical protocols ensure purity and identity of this compound?

Basic Question | Quality Control

- NMR : Integrate peaks for NH₂ (δ 5.8–6.2 ppm) and aromatic protons (δ 7.2–7.6 ppm).

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase.

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.